Phenol, 2-[(1-phenylpropyl)amino]-
Description
The compound Phenol, 2-[(1-phenylpropyl)amino]- is a phenolic derivative featuring an amino group substituted at the ortho (2-) position of the benzene ring, linked to a 1-phenylpropyl chain. These compounds share a core structure of a phenolic ring with amino-alkyl-phenyl substituents, which are critical for their pharmacological activities.
The primary use of such compounds lies in their antimuscarinic properties, particularly in treating overactive bladder disorders . Modifications to the substituents (e.g., alkylation, esterification) significantly influence their pharmacokinetics and therapeutic efficacy.
Properties
CAS No. |
828246-21-5 |
|---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-(1-phenylpropylamino)phenol |
InChI |
InChI=1S/C15H17NO/c1-2-13(12-8-4-3-5-9-12)16-14-10-6-7-11-15(14)17/h3-11,13,16-17H,2H2,1H3 |
InChI Key |
ZUMJPIBWXCVQDY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of 2-Aminophenol
The most straightforward method involves alkylating 2-aminophenol with 1-phenylpropyl bromide under basic conditions. This single-step reaction proceeds via an SN2 mechanism:
$$
\text{2-Aminophenol} + \text{1-Phenylpropyl bromide} \xrightarrow{\text{Base}} \text{Phenol, 2-[(1-phenylpropyl)amino]-} + \text{HBr}
$$
Conditions :
- Solvent : Dimethylformamide (DMF) or acetonitrile.
- Base : Potassium carbonate or triethylamine.
- Temperature : 80–100°C for 6–12 hours.
Yield : 45–60%, limited by competing N- and O-alkylation. The phenolic hydroxyl group often requires protection (e.g., as a methyl ether) to improve regioselectivity.
Reductive Amination
A two-step approach employs reductive amination between 2-hydroxybenzaldehyde and 1-phenylpropylamine:
$$
\text{2-Hydroxybenzaldehyde} + \text{1-Phenylpropylamine} \xrightarrow{\text{NaBH}_4} \text{Phenol, 2-[(1-phenylpropyl)amino]-}
$$
Optimization :
- Catalyst : Sodium cyanoborohydride (NaBH3CN) enhances selectivity for secondary amine formation.
- Solvent : Methanol or ethanol under inert atmosphere.
- Yield : 55–70% after purification via column chromatography.
This method avoids alkylation byproducts but requires strict control of stoichiometry to prevent over-reduction.
Mannich Reaction
The Mannich reaction offers a three-component route using phenol, formaldehyde, and 1-phenylpropylamine:
$$
\text{Phenol} + \text{Formaldehyde} + \text{1-Phenylpropylamine} \xrightarrow{\text{Acid}} \text{Phenol, 2-[(1-phenylpropyl)amino]-}
$$
- Catalyst : HCl or p-toluenesulfonic acid (PTSA).
- Solvent : Solvent-free conditions at 80°C.
- Reaction Time : 30–120 minutes.
- Yield : 40–97%, depending on substituent electronic effects.
Table 1 compares yields under varying conditions:
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Direct Alkylation | K2CO3 | DMF | 80 | 58 |
| Reductive Amination | NaBH3CN | MeOH | 25 | 67 |
| Mannich Reaction | PTSA | None | 80 | 89 |
Protection-Deprotection Strategies
To suppress side reactions during alkylation or Mannich reactions, protecting the phenolic -OH is critical:
Methyl Ether Protection
Acetyl Protection
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[(1-phenylpropyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenol, 2-[(1-phenylpropyl)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Phenol, 2-[(1-phenylpropyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional differences between Phenol, 2-[(1-phenylpropyl)amino]- and its analogs:
| Compound Name | CAS Number | Molecular Formula | Substituents | Application/Use |
|---|---|---|---|---|
| Tolterodine | 124937-51-5 | C₂₂H₃₁NO | 4-methyl, diisopropylamino | Antimuscarinic (Detrol®) |
| Fesoterodine Fumarate | - | C₂₈H₃₇NO₆ | 4-(hydroxymethyl), ester | Prodrug of Tolterodine |
| 2-Methyl-1-[(1-phenylpropyl)amino]propan-2-ol | 1248159-48-9 | C₁₃H₂₁NO | 2-methylpropan-2-ol | Research/development |
| Phenol, 2-[1-[(cyclopropylmethyl)amino]propyl] | 1019539-79-7 | C₁₃H₁₉NO | Cyclopropylmethyl amino | Undocumented |
Key Observations:
Tolterodine: Features a 4-methyl group and diisopropylamino substituent, enhancing its affinity for muscarinic receptors .
Fesoterodine : A prodrug of Tolterodine, modified with a 4-(hydroxymethyl)phenyl ester group for improved oral bioavailability .
2-Methyl-1-[(1-phenylpropyl)amino]propan-2-ol: Lacks the phenolic hydroxyl group but shares the 1-phenylpropylamino chain; used in research settings .
Cyclopropylmethyl derivative : Substitution with a cyclopropylmethyl group may alter receptor binding but lacks documented therapeutic applications .
Pharmacological and Physicochemical Properties
- Tolterodine :
- Fesoterodine :
- Research Compounds: 2-Methyl-1-[(1-phenylpropyl)amino]propan-2-ol: Limited data on bioactivity; primarily studied for synthetic applications . Desisopropyl Tolterodine (CAS 480432-14-2): Removal of isopropyl groups reduces antimuscarinic activity, highlighting the importance of diisopropylamino groups in receptor binding .
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